Ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides and nitrobenzene derivatives. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various receptors and enzymes. The sulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry.
Indole Derivatives: Indoles are another class of heterocycles with significant biological activities.
Pyridazine Derivatives: These compounds have similar applications in drug discovery and development.
Uniqueness
Ethyl 1-[(2-nitrophenyl)sulfonyl]piperidine-4-carboxylate is unique due to its combination of a piperidine ring, a nitro group, and a sulfonyl group. This combination provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications .
Properties
IUPAC Name |
ethyl 1-(2-nitrophenyl)sulfonylpiperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c1-2-22-14(17)11-7-9-15(10-8-11)23(20,21)13-6-4-3-5-12(13)16(18)19/h3-6,11H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKAHMXTWUDWAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194895 | |
Record name | Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194181 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326898-54-8 | |
Record name | Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326898-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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